HIV-1 inhibitor-53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

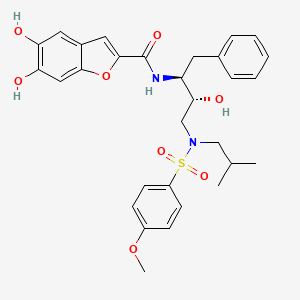

Molecular Formula |

C30H34N2O8S |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

5,6-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C30H34N2O8S/c1-19(2)17-32(41(37,38)23-11-9-22(39-3)10-12-23)18-27(35)24(13-20-7-5-4-6-8-20)31-30(36)29-15-21-14-25(33)26(34)16-28(21)40-29/h4-12,14-16,19,24,27,33-35H,13,17-18H2,1-3H3,(H,31,36)/t24-,27+/m0/s1 |

InChI Key |

LESPNRYBKODRHR-RPLLCQBOSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of HIV-1 Capsid Inhibitor Intermediate-53

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-53, a key intermediate in the development of the first-in-class, long-acting HIV-1 capsid inhibitor, lenacapavir (GS-6207). This document details the structure-activity relationship (SAR) studies that led to its identification, the experimental protocols for its synthesis and antiviral assessment, and the mechanistic basis of its action.

Executive Summary

The human immunodeficiency virus (HIV-1) capsid protein is a critical component of the viral life cycle, playing essential roles in both the early and late stages of replication. This has made it a promising target for novel antiretroviral therapies. A multi-year medicinal chemistry campaign undertaken by Gilead Sciences led to the discovery of lenacapavir, a highly potent, multistage inhibitor of the HIV-1 capsid. A pivotal moment in this discovery was the optimization of a key structural motif, leading to the synthesis of a series of isoindolinone-based compounds. Within this series, inhibitor-53 , a 4-substituted isoindolinone, demonstrated significant improvements in antiviral potency, highlighting a crucial interaction with the asparagine-74 (N74) residue of the capsid protein. This guide will focus on the scientific journey and technical details surrounding this important precursor.

Discovery and Structure-Activity Relationship (SAR)

The development of what would become lenacapavir began with the identification of small molecules capable of disrupting the protein-protein interactions necessary for the assembly of the HIV-1 capsid. Through iterative design and synthesis, the core scaffold was optimized for potency and metabolic stability.

A key area of SAR exploration was the R3 position of the inhibitor scaffold. The crystal structure of an earlier analog, compound 40 , revealed that its carboxamide group formed a hydrogen bond with the N74 residue of the capsid protein. To enhance this interaction and improve potency, bicyclic heterocycles were designed to lock the conformation of the hydrogen bond donor/acceptor. This led to the synthesis of 3- and 4-substituted isoindolinones (52 and 53 ).

The positional isomer where the hydrogen bond donor is closest to N74, as is the case in the 4-substituted isoindolinone 53 , proved to be optimal for potency.

Quantitative Data Summary

The following table summarizes the antiviral activity of inhibitor-53 and related compounds against wild-type HIV-1 in MT-4 cells. The 50% effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

| Compound Number | R3 Moiety | HIV-1 WT EC50 (nM) |

| 40 | Carboxamide | 1.1 |

| 51 | N-methylacetamide | >1000 |

| 52 | 3-substituted Isoindolinone | 0.28 |

| 53 | 4-substituted Isoindolinone | 0.15 |

| 54 | 3-aminoindazole (N1-H) | 0.20 |

| 55 | 3-aminoindazole (N2-H) | 0.11 |

| 56 | 2-aminoquinazoline | 0.44 |

Data sourced from the Journal of Medicinal Chemistry article on the discovery of Lenacapavir.

Experimental Protocols

Synthesis of this compound

The synthesis of inhibitor-53 involves the coupling of a core amine intermediate with 4-carboxyisoindolinone. While the exact, detailed protocol for inhibitor-53 is found within the supplementary materials of the primary publication, a general and representative procedure for the key amide bond formation is provided below. This is based on standard peptide coupling methodologies widely used in the synthesis of lenacapavir and its analogs.

General Procedure for Amide Coupling:

-

Reactant Preparation: To a solution of the core amine intermediate (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add 4-carboxyisoindolinone (1.1 equivalents).

-

Coupling Agent Addition: To the stirred mixture, add a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with an aqueous solution of 1N HCl, saturated sodium bicarbonate (NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, inhibitor-53.

-

Characterization: The structure and purity of the final compound are confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Antiviral Activity Assay

The antiviral activity of the synthesized compounds is determined using a cell-based assay with the MT-4 human T-cell line.

-

Cell Preparation: MT-4 cells are seeded in 96-well plates at a predetermined density in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Dilution: The test compounds (like inhibitor-53) are dissolved in DMSO to create stock solutions, which are then serially diluted to achieve a range of final concentrations for testing.

-

Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a specific multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted compounds are added to the appropriate wells. Control wells containing infected cells without any inhibitor and uninfected cells are also included.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the viability of the host cells, as HIV-1 infection leads to a cytopathic effect (CPE). Cell viability is typically assessed using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Mechanism of Action: HIV-1 Capsid Inhibition

The following diagram illustrates the multi-stage mechanism of action of capsid inhibitors like the precursors to lenacapavir. These inhibitors bind to a conserved pocket on the capsid protein, disrupting critical protein-protein interactions.

Caption: Mechanism of action for HIV-1 capsid inhibitors.

Logical Workflow: SAR Leading to Inhibitor-53

This diagram outlines the logical progression of the structure-activity relationship study that identified inhibitor-53 as a potent scaffold.

Caption: SAR logic flow for the discovery of inhibitor-53.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of inhibitor-53.

Caption: General workflow for synthesis and evaluation.

In Silico Modeling of HIV-1 NNRTI Binding to Reverse Transcriptase: A Technical Guide Featuring Compound 53

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling process for investigating the binding of non-nucleoside reverse transcriptase inhibitors (NNRTIs) to HIV-1 reverse transcriptase (RT). Using the diaryltriazine analog, Compound 53, as a central case study, this document details the computational workflows, relevant experimental validation protocols, and the underlying mechanism of allosteric inhibition.

Introduction to HIV-1 Reverse Transcriptase as a Drug Target

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral replication cycle is reverse transcriptase (RT), which converts the viral single-stranded RNA genome into double-stranded DNA, a necessary step for integration into the host genome. Due to its essential role and lack of a human counterpart, RT is a primary target for antiretroviral therapy.

NNRTIs are a cornerstone of HIV treatment. These compounds are allosteric inhibitors that bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located approximately 10 Å from the polymerase active site. This binding induces conformational changes that disrupt the catalytic function of the enzyme, effectively halting DNA synthesis. The continuous evolution of drug-resistant RT mutations necessitates the ongoing design and evaluation of new, more resilient inhibitors. In silico modeling has become an indispensable tool in this effort, allowing for the rapid screening, design, and optimization of novel NNRTI candidates.

Molecular Structures: The Enzyme and the Inhibitor

HIV-1 Reverse Transcriptase (RT)

HIV-1 RT is a heterodimer composed of two subunits, p66 (66 kDa) and p51 (51 kDa). The larger p66 subunit contains both the DNA polymerase and the RNase H active sites and is the primary target of NNRTIs. The polymerase domain is often described as resembling a human right hand, with "fingers," "palm," and "thumb" subdomains. The NNIBP is located within the palm subdomain of p66 and is characterized by key hydrophobic and aromatic residues such as Tyr181, Tyr188, Trp229, and Leu100, which are critical for inhibitor binding. For in silico studies, crystal structures of HIV-1 RT are readily available from the Protein Data Bank (PDB), with common wild-type and mutant structures including 1RTD, 1VRT, and 3V4I.

Case Study Inhibitor: Compound 53

Compound 53 is a diaryltriazine (DATA) analog developed as a potent NNRTI. Its structure features a central triazine core with two aryl wings, a common "butterfly-like" conformation for many NNRTIs, which allows it to fit snugly within the NNIBP.

-

Chemical Name: (S)-3-(3,5-dimethyl-4-((4-((4-(2-cyano-2-cyanovinyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)benzyl)-1-isopropyl-1H-imidazole-4-carbonitrile

-

Molecular Formula: C33H29N11

In Silico Modeling: A Step-by-Step Workflow

Molecular docking and simulation are powerful computational techniques used to predict the binding pose and affinity of a ligand (inhibitor) to its protein target. The following protocol outlines a typical workflow for modeling the interaction between an NNRTI like Compound 53 and HIV-1 RT.

Detailed Protocol: Molecular Docking

-

Protein Preparation:

-

Source: Download the crystal structure of wild-type HIV-1 RT (e.g., PDB ID: 1VRT) from the Protein Data Bank.

-

Software: Use molecular modeling software such as AutoDockTools, Chimera, or Maestro.

-

Procedure:

-

Remove all non-essential molecules from the PDB file, including water, co-solvents, and the original co-crystallized ligand.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

Define the protein as a rigid structure for standard docking.

-

-

-

Ligand Preparation:

-

Source: Obtain the 2D structure of Compound 53 and convert it to a 3D structure using software like ChemDraw or an online tool.

-

Software: Use AutoDockTools or similar software.

-

Procedure:

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand file in the appropriate format (e.g., PDBQT for AutoDock).

-

-

-

Docking Simulation:

-

Software: Utilize a docking program such as AutoDock Vina.

-

Procedure:

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the entire NNIBP. The center of the grid should be based on the coordinates of a known co-crystallized NNRTI, and its dimensions (e.g., 25x25x25 Å) should be sufficient to allow the ligand to move and rotate freely within the pocket.

-

Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.

-

Execution: Run the AutoDock Vina executable with the configuration file as input. The program will generate a set of predicted binding poses, ranked by their calculated binding affinity (docking score) in kcal/mol.

-

-

-

Analysis of Results:

-

Software: Use visualization software like PyMOL or Chimera.

-

Procedure:

-

Load the protein structure and the docked ligand poses.

-

Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between Compound 53 and the amino acid residues of the NNIBP.

-

Compare the predicted binding mode with known binding modes of other DATA analogs to validate the results. Molecular docking models show that the cyanovinyl group of Compound 53 forms crucial hydrogen bonds with the main chain of Lys101, a key interaction for high potency.

-

-

Data Presentation: In Vitro Activity of HIV-1 Capsid Inhibitor GSK878

An in-depth analysis of the preliminary in vitro activity of a novel HIV-1 capsid inhibitor is presented in this technical guide. Due to the absence of publicly available data for a compound specifically named "HIV-1 inhibitor-53," this document synthesizes information on a representative and potent HIV-1 capsid inhibitor, GSK878, to serve as a comprehensive example for researchers, scientists, and drug development professionals.

The following table summarizes the quantitative data on the in vitro antiviral activity and cytotoxicity of GSK878.

| Parameter | Value | Cell Line | Virus | Notes |

| EC50 (50% Effective Concentration) | 0.039 ± 0.014 nM | MT-2 | NLRepRluc-WT (reporter virus) | Mean of 92 independent values. |

| 0.081 ± 0.068 nM | MT-2 | Panel of 48 chimeric viruses with diverse CA sequences | EC50 values ranged from 0.022 to 0.216 nM. | |

| EC90 (90% Effective Concentration) | 0.101 ± 0.028 nM | MT-2 | NLRepRluc-WT (reporter virus) | Mean of 92 independent values. |

| CC50 (50% Cytotoxicity Concentration) | > 20 µM | MT-2 | N/A | Mean of 8 independent values. |

| Therapeutic Index (TI) | > 512,820 | MT-2 | N/A | Calculated as CC50/EC50. |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Antiviral Activity Assay

This protocol describes the determination of the 50% effective concentration (EC50) of an antiviral compound against a replication-competent HIV-1 reporter virus in a susceptible cell line.

-

Cell Preparation:

-

Culture MT-2 cells in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a 5% CO2 incubator.

-

On the day of the assay, harvest cells in the exponential growth phase and adjust the cell density to a concentration suitable for infection.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound (e.g., GSK878) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in the cell culture medium to achieve a range of desired concentrations.

-

-

Infection and Treatment:

-

Seed the MT-2 cells into a 96-well microplate.

-

Add the diluted compound to the appropriate wells. Include a no-drug control and a positive control (e.g., a known HIV-1 inhibitor like efavirenz).

-

Infect the cells with a predetermined amount of the HIV-1 reporter virus (e.g., NLRepRluc-WT).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for viral replication and reporter gene expression (e.g., 48-72 hours).

-

Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay

This protocol outlines the procedure to determine the 50% cytotoxicity concentration (CC50) of a compound.

-

Cell Preparation:

-

Prepare and seed MT-2 cells in a 96-well plate as described in the antiviral activity assay protocol.

-

-

Compound Treatment:

-

Add serial dilutions of the test compound to the wells. Include a no-compound control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral activity assay.

-

-

Viability Assessment:

-

Assess cell viability using a suitable method, such as the addition of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., CellTiter-Blue).

-

Measure the absorbance or fluorescence according to the assay manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the no-compound control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Mechanism of Action of HIV-1 Capsid Inhibitors

Caption: Mechanism of action of HIV-1 capsid inhibitors.

Experimental Workflow: In Vitro Antiviral Activity Assay

Caption: Workflow for an in vitro antiviral activity assay.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for a cytotoxicity assay.

Unraveling the Dual-Targeting Mechanism of HIV-1 Inhibitor-53: A Technical Overview

For Immediate Release

[City, State] – November 7, 2025 – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the development of inhibitors that can simultaneously engage multiple viral targets represents a promising strategy to enhance efficacy and combat drug resistance. This technical guide delves into the target identification and validation of HIV-1 inhibitor-53, a potent small molecule characterized as a dual inhibitor of two critical viral enzymes: HIV-1 Protease (PR) and Reverse Transcriptase (RT).

This compound has demonstrated significant inhibitory activity against both HIV-1 protease and reverse transcriptase, with reported IC50 values of 1.93 nM and 2.35 µM, respectively. This dual-action mechanism positions it as a compound of interest for further investigation in the development of novel antiretroviral therapies.

Quantitative Efficacy of this compound

The in vitro inhibitory potency of this compound against its designated targets has been quantified, providing a clear measure of its efficacy.

| Target Enzyme | IC50 Value |

| HIV-1 Protease (PR) | 1.93 nM |

| HIV-1 Reverse Transcriptase (RT) | 2.35 µM |

Caption: In vitro inhibitory concentrations (IC50) of this compound against its viral enzyme targets.

Target Validation and Mechanism of Action

The validation of this compound's targets relies on specific enzymatic assays that measure the inhibition of protease and reverse transcriptase activity. The dual-inhibition strategy is designed to disrupt the viral life cycle at two distinct and essential stages: viral maturation and the conversion of viral RNA into DNA.

Signaling Pathway of HIV-1 Inhibition

The following diagram illustrates the points of intervention for this compound within the viral life cycle.

Caption: Inhibition points of this compound in the viral life cycle.

Experimental Protocols

Detailed methodologies are crucial for the validation of enzyme inhibitors. The following sections outline the principles of the assays used to determine the inhibitory activity of compounds like this compound.

HIV-1 Protease Inhibition Assay

A common method to assess protease inhibition is a fluorescence resonance energy transfer (FRET) based assay.

Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and resulting in a detectable fluorescent signal. The presence of an inhibitor prevents cleavage, leading to a decrease in fluorescence.

Workflow Diagram:

Caption: Workflow for a typical HIV-1 Protease FRET-based inhibition assay.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory effect on reverse transcriptase is often measured using a radio- or non-radioisotopic polymerase assay.

Principle: This assay quantifies the synthesis of a DNA strand from an RNA or DNA template by the reverse transcriptase enzyme. The incorporation of labeled nucleotides into the newly synthesized DNA is measured. An inhibitor will reduce the amount of incorporated label, indicating a decrease in enzyme activity.

Workflow Diagram:

Caption: Workflow for a typical HIV-1 Reverse Transcriptase inhibition assay.

Conclusion and Future Directions

This compound demonstrates a promising profile as a dual-target inhibitor. The potent inhibition of both protease and reverse transcriptase in enzymatic assays provides a strong rationale for further development. The next critical steps in the validation of this compound would involve cell-based assays to determine its efficacy in a cellular context (EC50) and to assess its cytotoxicity (CC50) to establish a selectivity index. Further research into the structural basis of its interaction with both enzymes could guide the optimization of this and similar dual-target inhibitors.

Disclaimer: The information presented in this technical guide is based on publicly available data for a compound designated as "this compound". A comprehensive evaluation would require access to the primary scientific literature describing its discovery and characterization.

The Rationale and Development of Dual HIV-1 Protease and Reverse Transcriptase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Highly Active Antiretroviral Therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition.[1] However, the long-term success of HAART is challenged by several significant hurdles, including the emergence of multidrug-resistant viral strains, high pill burden leading to patient non-adherence, and cumulative drug toxicities.[1][2][3] A promising strategy to overcome these limitations is the development of single chemical entities that can simultaneously inhibit multiple key viral enzymes. This guide provides an in-depth technical overview of the rationale, design strategies, and evaluation methods for developing dual inhibitors targeting two critical HIV-1 enzymes: the Protease (PR) and the Reverse Transcriptase (RT).

The Core Rationale: Targeting Two Pillars of the Viral Lifecycle

HIV-1 Protease and Reverse Transcriptase are indispensable for viral replication, acting at different stages of the lifecycle.

-

Reverse Transcriptase (RT): This enzyme is responsible for the first crucial step after viral entry: the transcription of the single-stranded viral RNA genome into double-stranded DNA.[3] This proviral DNA is then integrated into the host cell's genome. Inhibiting RT halts the viral lifecycle at an early stage.

-

Protease (PR): After the proviral DNA is transcribed and translated by the host cell machinery, it produces large polyprotein precursors. HIV-1 Protease is responsible for cleaving these polyproteins into mature, functional viral proteins and enzymes, a necessary step for the assembly of new, infectious virions.[4] Inhibition of PR results in the production of immature, non-infectious virus particles.

By targeting both enzymes, a dual inhibitor can disrupt the viral lifecycle at two distinct points, offering several potential advantages over combination therapies.

Key Advantages of a Dual-Inhibitor Strategy:

-

Simplified Treatment Regimens: A single molecule with dual activity can significantly reduce the number of pills a patient needs to take, which can improve adherence to the treatment plan.[3]

-

Reduced Risk of Drug-Drug Interactions: Combining multiple drugs, as in standard HAART, increases the potential for adverse interactions. A single, multi-target agent can mitigate this risk.[3]

-

Novel Resistance Profile: The virus would need to develop mutations in two different enzymes simultaneously to overcome the inhibitor. This could present a higher genetic barrier to the development of resistance compared to single-target agents.

-

Potentially Lower Toxicity: Reducing the overall drug exposure could lead to fewer long-term side effects associated with antiretroviral therapy.

Design Strategies for Dual PR-RT Inhibitors

Two primary strategies have been explored for creating molecules with dual activity against HIV-1 Protease and Reverse Transcriptase.

Single-Molecule Inhibitors by Pharmacophore Merging

This approach involves designing a single chemical scaffold that incorporates the necessary pharmacophoric features to bind to the active sites of both enzymes. Researchers have attempted to identify common structural motifs or potential overlapping binding pockets. For example, Zhu et al. developed a new class of potential dual inhibitors based on ligand-binding site interactions and the uniformity of key residues in the active sites of both PR and RT.[4]

Conjugate "Double-Drugs" (Pro-drugs)

This strategy involves chemically linking a known protease inhibitor to a known reverse transcriptase inhibitor via a cleavable linker.[1] The resulting conjugate, or "double-drug," is designed to be stable in circulation but is cleaved inside the target cell to release both active drugs. This ensures that both inhibitors are delivered to the site of action simultaneously. An example of this is the compound KNI-1039, which conjugates a protease inhibitor with the reverse transcriptase inhibitor zidovudine (AZT) through a glutarylglycine linker.[1] This compound was found to be relatively stable in culture medium but regenerated the active inhibitors in a cell homogenate.[1]

Quantitative Data on Dual PR-RT Inhibitors

The development of potent, single-molecule dual inhibitors has been challenging. The data below, from a study by Zhu et al., summarizes the inhibitory activity of several novel compounds designed as dual PR/RT inhibitors.[4] While they show potent activity against HIV-1 Protease, their activity against Reverse Transcriptase is significantly weaker, highlighting the difficulty in achieving balanced, high potency against two structurally different enzymes with a single molecule.

| Compound | HIV-1 Protease IC50 (nM) | HIV-1 Reverse Transcriptase IC50 (µM) |

| 5a | 15.5 | 241.8 |

| 5b | 62.1 | 188.7 |

| Data summarized from Zhu et al. (2022).[4] IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Experimental Protocols

The evaluation of potential dual inhibitors requires robust and specific assays for each target enzyme. Below are detailed methodologies for key experiments.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay quantifies the activity of HIV-1 PR by measuring the cleavage of a specific fluorescently labeled peptide substrate.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 PR, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Assay Buffer

-

Fluorogenic HIV-1 PR substrate (e.g., based on a FRET pair)

-

Test compounds (potential inhibitors)

-

Known Protease Inhibitor (e.g., Pepstatin A) as a positive control

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader (Ex/Em = ~330/450 nm)

Protocol:

-

Reagent Preparation: Prepare a working solution of HIV-1 Protease in cold Assay Buffer. Prepare serial dilutions of the test compounds and the positive control inhibitor.

-

Reaction Setup: To each well of the 96-well plate, add the following:

-

Enzyme Control: HIV-1 Protease solution and Assay Buffer.

-

Inhibitor Control: HIV-1 Protease solution and the positive control inhibitor.

-

Test Compound: HIV-1 Protease solution and the test compound at various concentrations.

-

Background Control: Assay Buffer only.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

-

Initiate Reaction: Add the HIV-1 Protease substrate solution to all wells to start the reaction. Mix thoroughly.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically over 1-3 hours at 37°C, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This assay measures the DNA polymerase activity of RT by quantifying the amount of a labeled DNA product synthesized from an RNA template.

Principle: The assay measures the synthesis of a DNA strand using an RNA template. The newly synthesized DNA incorporates digoxigenin (DIG) and biotin-labeled nucleotides. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Lysis Buffer

-

Reaction Buffer (containing template/primer, dNTPs, DIG-dUTP, Biotin-dUTP)

-

Streptavidin-coated 96-well microplate

-

Anti-DIG-HRP conjugate

-

Wash Buffer

-

HRP Substrate (e.g., ABTS)

-

Stop Solution

-

Microplate reader (absorbance at ~405 nm)

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare a working solution of HIV-1 RT in Lysis Buffer. Prepare serial dilutions of the test compounds and a known RT inhibitor (e.g., Nevirapine) as a positive control.

-

Reverse Transcription Reaction:

-

In separate tubes, mix the HIV-1 RT enzyme with either Lysis Buffer (enzyme control), the positive control, or the test compound. Incubate for 15-30 minutes at room temperature.

-

Add the Reaction Buffer to each tube to initiate DNA synthesis.

-

Incubate the reaction for 1-2 hours at 37°C.

-

-

Capture and Detection (ELISA):

-

Transfer the reaction mixtures to the streptavidin-coated microplate wells.

-

Incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the plate.

-

Wash the plate 3-5 times with Wash Buffer to remove unbound components.

-

Add the Anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.

-

Wash the plate again 3-5 times with Wash Buffer.

-

Add the HRP substrate and incubate until sufficient color develops (15-30 minutes).

-

Add Stop Solution to quench the reaction.

-

-

Measurement and Analysis:

-

Read the absorbance of each well at 405 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control (after subtracting background).

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Challenges and Future Directions

The development of effective dual HIV-1 PR and RT inhibitors faces significant challenges. The primary hurdle is achieving balanced and high potency against two enzymes with distinct active site architectures and substrate requirements. As seen in the available data, compounds often show strong inhibition of one target but weak activity against the other.[4] Furthermore, optimizing a single molecule for favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) for dual-target engagement is complex.

Despite these challenges, the strategy remains a compelling approach to improving HIV therapy. Future efforts may focus on:

-

Computational and Structure-Based Design: Advanced molecular modeling to identify novel scaffolds that can effectively interact with both enzymatic targets.

-

Novel Linker Chemistries: For conjugate drugs, developing linkers that offer better stability in plasma and more efficient cleavage within target cells.

-

Fragment-Based Drug Discovery: Combining small molecular fragments that bind to sub-pockets of each enzyme to build a potent dual inhibitor.

References

- 1. Design, synthesis, and biological evaluation of anti-HIV double-drugs. conjugates of HIV protease inhibitors with a reverse transcriptase inhibitor through spontaneously cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of reverse transcriptase and protease inhibitors in two-drug combinations against human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hybrid Molecules as Potential Drugs for the Treatment of HIV: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Profile of HIV-1 Inhibitor-53: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

HIV-1 inhibitor-53 is an early-stage research compound identified as a dual inhibitor of two critical enzymes in the HIV-1 replication cycle: HIV-1 protease (PR) and reverse transcriptase (RT). This dual-target mechanism presents a potential strategy for combating HIV-1 infection, possibly offering advantages in terms of efficacy and resistance profiles over single-target agents. This document provides a summary of the publicly available technical data for this compound, intended to inform researchers and drug development professionals.

Disclaimer: The information presented in this guide is based on currently available data from chemical and biological suppliers. A primary, peer-reviewed research publication detailing the synthesis, full experimental protocols, and comprehensive biological evaluation of this compound could not be identified through extensive searches. Therefore, the in-depth experimental methodologies and detailed structure-activity relationship (SAR) data typically found in such publications are not available at this time.

Core Compound and In Vitro Activity Data

This compound has demonstrated inhibitory activity against both HIV-1 protease and reverse transcriptase in in vitro assays. The key inhibitory concentrations are summarized in the table below.

| Target Enzyme | Parameter | Value | Reference |

| HIV-1 Protease (PR) | IC50 | 1.93 nM | [1][2][3][4] |

| HIV-1 Reverse Transcriptase (RT) | IC50 | 2.35 µM | [1][2][3][4] |

Table 1: In Vitro Inhibitory Activity of this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the respective enzyme by 50%.

Putative Mechanism of Action

Based on its identified targets, this compound is presumed to interfere with two crucial stages of the viral life cycle:

-

Protease Inhibition: HIV-1 protease is essential for the maturation of newly formed virus particles. By inhibiting this enzyme, this compound likely prevents the cleavage of Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious virions.

-

Reverse Transcriptase Inhibition: HIV-1 reverse transcriptase is responsible for transcribing the viral RNA genome into DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. Inhibition of RT blocks this process, halting the viral replication cycle at an early stage.

A simplified diagram illustrating the targeted steps in the HIV-1 life cycle is provided below.

Figure 1: Targeted HIV-1 Replication Steps. This diagram illustrates the points in the HIV-1 life cycle inhibited by a dual reverse transcriptase and protease inhibitor like this compound.

Experimental Protocols (Hypothetical)

As the specific experimental details for this compound have not been published, this section provides a generalized, hypothetical workflow for the in vitro evaluation of a dual HIV-1 protease and reverse transcriptase inhibitor. This is an illustrative example and does not represent the actual protocol used for this compound.

HIV-1 Protease Inhibition Assay (FRET-based)

-

Principle: A fluorogenic substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In the uncleaved state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Reagents:

-

Recombinant HIV-1 Protease

-

FRET substrate

-

Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, pH 4.7)

-

Test compound (this compound)

-

Positive control (e.g., a known protease inhibitor like Ritonavir)

-

DMSO (for compound dilution)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the diluted inhibitor or control to microplate wells.

-

Add recombinant HIV-1 protease to the wells and incubate for a specified period (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the inhibitor.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

-

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to peroxidase.

-

Reagents:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

dNTP mix including DIG-dUTP

-

Assay buffer

-

Test compound (this compound)

-

Positive control (e.g., a known RT inhibitor like Nevirapine)

-

Anti-DIG-Peroxidase antibody

-

Peroxidase substrate (e.g., ABTS)

-

-

Procedure:

-

Coat microplate wells with streptavidin and incubate with biotin-labeled oligo(dT) primers.

-

Add the poly(A) template, dNTP mix (with DIG-dUTP), and recombinant HIV-1 RT to the wells.

-

Add serial dilutions of this compound or control.

-

Incubate to allow for DNA synthesis.

-

Wash the wells to remove unincorporated nucleotides.

-

Add the anti-DIG-Peroxidase antibody and incubate.

-

Wash and add the peroxidase substrate.

-

Measure the absorbance using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value as described for the protease assay.

-

Figure 2: Hypothetical In Vitro Assay Workflow. This diagram outlines the general steps for evaluating a dual HIV-1 protease and reverse transcriptase inhibitor.

Future Directions

The available data on this compound positions it as an early-stage lead compound. Further research would be required to fully characterize its potential. Key next steps would include:

-

Antiviral Activity in Cell-based Assays: Determining the EC50 (half-maximal effective concentration) in HIV-1 infected cell lines (e.g., MT-4, TZM-bl) to assess its activity in a more biologically relevant context.

-

Cytotoxicity Assays: Evaluating the CC50 (half-maximal cytotoxic concentration) to determine the inhibitor's therapeutic window (Selectivity Index = CC50/EC50).

-

Resistance Profiling: Investigating the inhibitor's activity against a panel of HIV-1 strains with known resistance mutations to current antiretroviral drugs.

-

Pharmacokinetic Studies: In vivo studies in animal models to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

This compound is a dual-target inhibitor with potent activity against HIV-1 protease and moderate activity against reverse transcriptase in vitro. While the lack of published, peer-reviewed data limits a comprehensive evaluation, the existing information suggests it may be a starting point for further drug discovery efforts in the field of HIV-1 therapeutics. Researchers interested in this compound are encouraged to seek more detailed information from its suppliers and to conduct independent validation and further studies.

References

- 1. Inhibitors | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Determination of IC50 for HIV-1 Inhibitor-53 Against Reverse Transcriptase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, and the viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy.[1][2] HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, a critical step for viral replication and integration into the host genome.[1][3] Consequently, RT is a prime target for the development of antiviral drugs.[4] These drugs fall into two main classes: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][4] The discovery and characterization of novel RT inhibitors are crucial for overcoming drug resistance and improving therapeutic outcomes.

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel, non-nucleoside HIV-1 reverse transcriptase inhibitor, designated "Inhibitor-53." The IC50 value is a critical parameter for quantifying the potency of an inhibitor. The described method is based on a non-radioactive, colorimetric assay that measures the DNA synthesis activity of HIV-1 RT.

Principle of the Assay

The assay quantifies the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then captured on a streptavidin-coated microplate via a biotin-labeled oligo(dT) primer. The amount of incorporated DIG is detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The intensity of the color produced is directly proportional to the RT activity. In the presence of an inhibitor, RT activity is reduced, leading to a decrease in the colorimetric signal.

Signaling Pathway of HIV-1 Reverse Transcription and Inhibition

Caption: Mechanism of HIV-1 RT inhibition by a non-nucleoside inhibitor (NNRTI).

Experimental Workflow

Caption: Experimental workflow for IC50 determination of an HIV-1 RT inhibitor.

Data Presentation

The following table summarizes hypothetical data for the determination of the IC50 value for Inhibitor-53.

| Inhibitor-53 Conc. (nM) | Log [Inhibitor-53] (M) | Absorbance (405 nm) (Mean ± SD) | % Inhibition |

| 0 (No Inhibitor) | - | 1.25 ± 0.08 | 0 |

| 0.1 | -10 | 1.18 ± 0.06 | 5.6 |

| 1 | -9 | 1.05 ± 0.05 | 16.0 |

| 10 | -8 | 0.68 ± 0.04 | 45.6 |

| 50 | -7.3 | 0.35 ± 0.03 | 72.0 |

| 100 | -7 | 0.15 ± 0.02 | 88.0 |

| 500 | -6.3 | 0.08 ± 0.01 | 93.6 |

| 1000 | -6 | 0.05 ± 0.01 | 96.0 |

| Background (No RT) | - | 0.04 ± 0.01 | 100 |

IC50 Value: Based on a non-linear regression analysis of the dose-response curve (log[inhibitor] vs. % inhibition), the calculated IC50 for Inhibitor-53 is approximately 12.5 nM .

Experimental Protocols

Materials and Reagents

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Streptavidin-coated 96-well microplates

-

Inhibitor-53

-

Control Inhibitor (e.g., Nevirapine or Efavirenz)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Template/Primer: Poly(A) (template) and Biotin-Oligo(dT) (primer)

-

Nucleotide Mix: dATP, dCTP, dGTP, dTTP, and DIG-dUTP

-

Lysis Buffer (for enzyme dilution)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-Digoxigenin-HRP Conjugate

-

HRP Substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

DMSO (for inhibitor dilution)

-

Microplate reader

Protocol

1. Preparation of Reagents and Inhibitor Dilutions

1.1. Prepare all buffers and store them at the recommended temperatures. 1.2. Thaw all reagents on ice before use. 1.3. Prepare a stock solution of Inhibitor-53 (e.g., 10 mM) in 100% DMSO. 1.4. Perform serial dilutions of the Inhibitor-53 stock solution in reaction buffer to achieve the final desired concentrations (e.g., from 1000 nM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. 1.5. Prepare a positive control inhibitor (e.g., Nevirapine) in the same manner. 1.6. Prepare a "No Inhibitor" control containing only the reaction buffer and the same final concentration of DMSO. 1.7. Prepare a "Background" control containing reaction buffer but no HIV-1 RT. 1.8. Dilute the HIV-1 RT enzyme to the working concentration in lysis buffer immediately before use.

2. Assay Procedure

2.1. In a separate 96-well reaction plate (not the streptavidin-coated plate), add 20 µL of the serially diluted Inhibitor-53 or control solutions to the appropriate wells in triplicate. 2.2. Add 20 µL of the template/primer and nucleotide mix solution to each well. 2.3. To initiate the reaction, add 10 µL of the diluted HIV-1 RT enzyme to all wells except the "Background" control wells. Add 10 µL of lysis buffer to the "Background" wells. 2.4. Mix the contents of the wells gently by pipetting up and down. 2.5. Incubate the reaction plate at 37°C for 1 hour to allow for DNA synthesis. 2.6. After incubation, transfer 40 µL of the reaction mixture from each well to the corresponding wells of a streptavidin-coated microplate. 2.7. Incubate the streptavidin-coated plate at 37°C for 1 hour to allow the biotinylated primer-DNA complex to bind to the streptavidin. 2.8. Wash the plate three times with 200 µL of wash buffer per well to remove unbound reagents. 2.9. Add 100 µL of diluted anti-digoxigenin-HRP conjugate to each well. 2.10. Incubate the plate at 37°C for 1 hour. 2.11. Wash the plate five times with 200 µL of wash buffer per well. 2.12. Add 100 µL of HRP substrate (e.g., ABTS) to each well. 2.13. Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed. 2.14. Stop the reaction by adding 100 µL of stop solution to each well. 2.15. Read the absorbance of each well at 405 nm using a microplate reader.

3. Data Analysis

3.1. Subtract the average absorbance of the "Background" control from all other absorbance readings. 3.2. Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

3.3. Plot the % Inhibition against the logarithm of the inhibitor concentration. 3.4. Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Conclusion

This application note provides a robust and reliable method for determining the IC50 of the novel HIV-1 reverse transcriptase inhibitor, Inhibitor-53. The non-radioactive, colorimetric assay is well-suited for screening and characterizing potential antiretroviral compounds in a research and drug development setting. Accurate determination of the IC50 is a critical first step in evaluating the potential of new therapeutic agents against HIV-1.

References

Application Notes and Protocols: Testing HIV-1 Inhibitor-53 on Drug-Resistant HIV-1 Strains

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant HIV-1 strains represents a significant challenge to effective antiretroviral therapy (ART). Continuous efforts in drug discovery and development are essential to provide new therapeutic options for individuals harboring resistant virus. This document provides a detailed protocol for the evaluation of a novel compound, "HIV-1 inhibitor-53," against a panel of clinically relevant drug-resistant HIV-1 strains. These protocols are designed to be adaptable depending on the putative mechanism of action of the inhibitor.

The primary objectives of this testing protocol are to:

-

Determine the in vitro efficacy of this compound against wild-type and a panel of drug-resistant HIV-1 strains.

-

Establish the 50% effective concentration (EC₅₀) and 90% effective concentration (EC₉₀) of the inhibitor for each viral strain.

-

Calculate the resistance factor (RF) for each resistant strain compared to the wild-type virus.

-

Assess the cytotoxicity of the inhibitor in the cell lines used for antiviral assays.

Pre-experimental Considerations

Prior to initiating the testing protocol, it is crucial to have a preliminary understanding of the likely mechanism of action of this compound. This will inform the selection of appropriate drug-resistant strains and control compounds. For the purpose of this protocol, we will outline procedures applicable to inhibitors targeting key stages of the HIV-1 life cycle: Entry , Reverse Transcription , and Protease-mediated maturation .

Selection of Drug-Resistant HIV-1 Strains

A panel of laboratory-adapted or clinical isolate-derived HIV-1 strains with well-characterized resistance mutations should be utilized. The selection should include strains with resistance to major classes of antiretroviral drugs.

Table 1: Recommended Panel of Drug-Resistant HIV-1 Strains

| Target Enzyme/Protein | Drug Class Resistance | Key Resistance Mutations | Reference Strain |

| Reverse Transcriptase | NRTI | M184V, K65R, T215Y | HXB2-M184V |

| Reverse Transcriptase | NNRTI | K103N, Y181C, G190A | NL4-3-K103N |

| Protease | PI | D30N, M46I/L, I50V, I84V, L90M | NL4-3-L90M |

| Integrase | INSTI | G140S, Q148H/R, N155H | pNL4.3-IN(Q148H) |

| Entry (gp120) | Attachment Inhibitor | (Strain-specific mutations) | (e.g., resistant to BMS-626529) |

| Entry (gp41) | Fusion Inhibitor | G36D, V38A/M, N43D | (e.g., resistant to Enfuvirtide) |

| Wild-Type Control | - | None | HIV-1 IIIB, NL4-3, or equivalent |

Experimental Protocols

Cell Culture and Virus Propagation

Materials:

-

Target cells (e.g., TZM-bl cells, PM1 cells, or peripheral blood mononuclear cells [PBMCs])

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

-

HIV-1 viral stocks (wild-type and resistant strains)

Protocol:

-

Maintain target cells in a humidified incubator at 37°C with 5% CO₂.

-

Propagate viral stocks by infecting susceptible target cells.

-

Harvest viral supernatants when cytopathic effects are evident or p24 antigen levels are optimal.

-

Determine the 50% tissue culture infectious dose (TCID₅₀) of each viral stock using a standard endpoint dilution assay.

-

Store viral stocks in aliquots at -80°C.

In Vitro Antiviral Activity Assay (Phenotypic Assay)

This protocol describes a cell-based assay to determine the concentration of this compound required to inhibit viral replication by 50% (EC₅₀).

Materials:

-

This compound (stock solution of known concentration)

-

Control inhibitors (e.g., an approved drug from the same class as the putative mechanism of inhibitor-53)

-

96-well cell culture plates

-

Target cells

-

Viral stocks

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent for TZM-bl cells)

Protocol:

-

Prepare serial dilutions of this compound and control inhibitors in complete cell culture medium.

-

Seed target cells into 96-well plates at an appropriate density.

-

Add the serially diluted inhibitor to the wells.

-

Infect the cells with a pre-determined amount of wild-type or drug-resistant HIV-1 (e.g., at a multiplicity of infection [MOI] of 0.01 to 0.1).

-

Incubate the plates at 37°C with 5% CO₂ for 3-7 days.

-

At the end of the incubation period, quantify viral replication in the cell culture supernatants or cell lysates. For TZM-bl cells, this is typically done by measuring luciferase activity. For other cell types, p24 antigen levels in the supernatant are commonly measured.

-

Generate dose-response curves by plotting the percentage of viral inhibition against the log₁₀ of the inhibitor concentration.

-

Calculate the EC₅₀ and EC₉₀ values using a non-linear regression analysis (e.g., sigmoidal dose-response).

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

Materials:

-

This compound

-

96-well cell culture plates

-

Target cells

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS, or XTT assay kits)

Protocol:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Seed target cells into 96-well plates at the same density used in the antiviral assay.

-

Add the serially diluted inhibitor to the wells.

-

Incubate the plates for the same duration as the antiviral assay.

-

At the end of the incubation period, measure cell viability according to the manufacturer's instructions for the chosen assay kit.

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the inhibitor that reduces cell viability by 50%.

-

Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format to facilitate comparison.

Table 2: Antiviral Activity and Cytotoxicity of this compound

| HIV-1 Strain | Key Resistance Mutations | EC₅₀ (nM) ± SD | EC₉₀ (nM) ± SD | Resistance Factor (RF) | CC₅₀ (µM) ± SD | Selectivity Index (SI) |

| Wild-Type (NL4-3) | None | 1.0 | ||||

| NRTI-Resistant | M184V | |||||

| NNRTI-Resistant | K103N | |||||

| PI-Resistant | L90M | |||||

| INSTI-Resistant | Q148H |

-

Resistance Factor (RF): Calculated as the ratio of the EC₅₀ for the resistant strain to the EC₅₀ for the wild-type strain (RF = EC₅₀ resistant / EC₅₀ wild-type). An RF > 2.5 is generally considered significant.

-

SD: Standard Deviation from at least three independent experiments.

Visualizations

Signaling Pathways

The following diagrams illustrate the key stages of the HIV-1 life cycle that are common targets for antiretroviral drugs.

Caption: HIV-1 entry pathway and targets of entry inhibitors.

Caption: Key steps in HIV-1 replication and targets of major drug classes.

Experimental Workflow

Caption: Workflow for evaluating the in vitro activity of this compound.

Interpretation of Results

The results from these experiments will provide a comprehensive profile of the in vitro activity of this compound against drug-resistant HIV-1.

-

Potency: The EC₅₀ value against wild-type virus indicates the intrinsic potency of the inhibitor.

-

Resistance Profile: The Resistance Factor (RF) for each mutant strain will delineate the cross-resistance profile of inhibitor-53. High RF values against strains resistant to a particular drug class may suggest a similar mechanism of action and potential for cross-resistance. Conversely, low RF values against strains resistant to existing drugs would be a highly desirable characteristic.

-

Therapeutic Window: The Selectivity Index (SI) provides an early indication of the potential therapeutic window of the compound. A high SI is desirable, indicating that the compound is effective at concentrations well below those that cause toxicity to host cells.

Conclusion

This detailed protocol provides a robust framework for the preclinical evaluation of this compound against drug-resistant HIV-1 strains. The data generated will be critical for guiding further drug development efforts, including lead optimization, mechanism of action studies, and the design of subsequent in vivo efficacy and safety studies. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the advancement of novel HIV-1 therapeutics.

Application Note: Pharmacokinetic Profiling of Dual-Target HIV-1 Inhibitors

Introduction

The development of dual-target inhibitors represents a promising strategy in anti-HIV therapy, aiming to enhance efficacy, reduce pill burden, and combat drug resistance. These compounds act on two distinct stages of the HIV-1 lifecycle, such as reverse transcription and integration.[1] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is critical for its progression from a preclinical candidate to a clinical therapeutic.[2][3] This document provides a guide to the essential protocols and data interpretation for the pharmacokinetic profiling of novel dual HIV-1 inhibitors.

Key Pharmacokinetic Parameters

A successful drug candidate should possess favorable pharmacokinetic properties. The primary parameters evaluated during preclinical assessment include:

-

Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma after administration.

-

Time to Reach Cmax (Tmax): The time at which Cmax is reached.

-

Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.[4]

-

Area Under the Curve (AUC): The total drug exposure over time, representing the integral of the plasma concentration-time curve.[4]

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Oral Bioavailability (%F): The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.

Experimental and Logical Workflows

A systematic approach, beginning with in vitro assays and progressing to in vivo studies, is essential for a comprehensive PK assessment.

Caption: Preclinical pharmacokinetic profiling workflow for dual HIV-1 inhibitors.

Dual-target inhibitors are designed to interfere with multiple, critical steps in the viral replication cycle. The diagram below illustrates the targets for a hypothetical dual inhibitor acting on Reverse Transcriptase (RT) and Integrase (IN).

Caption: Mechanism of action for a dual HIV-1 Reverse Transcriptase/Integrase inhibitor.

Data Presentation: Pharmacokinetic Parameters

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different compounds and animal models.

Table 1: Example Pharmacokinetic Profile of a Dual HIV-1 Inhibitor (NBD-14189) [5]

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%F) | Species |

| NBD-14189 | IV | 5 | 231 ± 20 | 0.08 | 9.8 | 487 ± 55 | - | Rat |

| NBD-14189 | PO | 50 | 44 ± 11 | 8.0 | 8.19 | 328 ± 103 | 6.7 | Rat |

| NBD-14189 | PO | 50 | - | - | - | - | 61 | Dog |

Table 2: Template for Summarizing Key In Vitro ADME Properties

| Compound ID | Microsomal Stability(t½, min) | Hepatocyte Stability(t½, min) | Plasma Protein Binding(% Bound) | Caco-2 Permeability(Papp A→B, 10⁻⁶ cm/s) | CYP Inhibition(IC₅₀, µM) |

| Compound X | 3A4: | ||||

| 2D6: | |||||

| 2C9: | |||||

| Compound Y | 3A4: | ||||

| 2D6: | |||||

| 2C9: |

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a dual inhibitor by cytochrome P450 enzymes in liver microsomes.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

-

Acetonitrile with internal standard (for quenching)

-

96-well plates, LC-MS/MS system

Methodology:

-

Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound at 200 µM in buffer.

-

Incubation Mixture: In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration ~0.5 mg/mL).

-

Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the reaction by adding the test compound to achieve a final concentration of 1 µM.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples at 4000 rpm for 20 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a dual inhibitor following intravenous and oral administration in a rodent model.[5]

Materials:

-

Test compound

-

Vehicle for IV administration (e.g., Solutol/Ethanol/Water)

-

Vehicle for PO administration (e.g., 0.5% methylcellulose)

-

Sprague-Dawley rats (cannulated, if possible for serial sampling)

-

Dosing syringes and gavage needles

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge, LC-MS/MS system

Methodology:

-

Acclimatization: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing (water ad libitum).

-

Dosing:

-

Intravenous (IV) Group (n=3): Administer the compound via the tail vein at a specific dose (e.g., 5 mg/kg).

-

Oral (PO) Group (n=3): Administer the compound via oral gavage at a specific dose (e.g., 50 mg/kg).

-

-

Blood Sampling: Collect blood samples (~100 µL) from the jugular vein or other appropriate site at pre-defined time points.

-

IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the test compound using a validated LC-MS/MS method.

-

PK Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, CL, Vd). Calculate oral bioavailability using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 3: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of the dual inhibitor bound to plasma proteins.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Control plasma (e.g., human, rat)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (8-14 kDa MWCO)

-

LC-MS/MS system

Methodology:

-

Preparation: Spike the test compound into plasma to achieve the desired final concentration (e.g., 2 µM).

-

Dialysis Setup: Add the spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the adjacent chamber, separated by the dialysis membrane.

-

Incubation: Seal the device and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours, determined empirically).

-

Sampling: After incubation, take equal aliquots from both the plasma chamber and the buffer chamber.

-

Matrix Matching: Add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure identical matrix composition for analysis.

-

Analysis: Quantify the concentration of the compound in both the plasma and buffer samples using LC-MS/MS.

-

Calculation: Calculate the percentage of compound bound to plasma proteins using the formula: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100.

A rigorous and systematic pharmacokinetic evaluation is indispensable for the successful development of dual HIV-1 inhibitors. The protocols and workflows outlined in this document provide a foundational framework for researchers to generate high-quality, reproducible data. This data is crucial for selecting candidates with drug-like properties, enabling rational dose selection for further efficacy and toxicity studies, and ultimately increasing the probability of clinical success.[5][6]

References

- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsciences.com [ijsciences.com]

- 3. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Cytotoxicity Assay for HIV-1 Inhibitor-53

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the cytotoxicity of a novel compound, HIV-1 Inhibitor-53, using a luminescent-based cell viability assay. The primary protocol described is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1][2] This method is highly sensitive, amenable to high-throughput screening, and involves a simple "add-mix-measure" procedure.[1][2] Additionally, alternative methods such as the Lactate Dehydrogenase (LDH) and MTT/XTT assays are discussed. This guide includes a step-by-step experimental workflow, data presentation tables with representative data, and diagrams illustrating the experimental process and relevant cellular pathways.

Introduction

The development of novel antiretroviral agents is crucial for combating the Human Immunodeficiency Virus Type 1 (HIV-1). A critical step in the preclinical evaluation of any new drug candidate, such as this compound, is the assessment of its cellular toxicity.[3] Cytotoxicity assays determine the concentration at which a compound induces cell death, a value typically expressed as the 50% cytotoxic concentration (CC50).[3][4] This value is essential for calculating the Selectivity Index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50 or IC50).[4][5][6] A high SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

This application note details a robust protocol for determining the CC50 of this compound in a relevant human T-lymphocyte cell line (e.g., MT-4 cells), which is susceptible to HIV-1-induced cytopathic effects.

Assay Principle: CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® Assay quantifies the number of viable cells in culture by measuring the amount of ATP present, a key indicator of metabolic activity.[1][7] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. When the reagent is added to cultured cells, it induces cell lysis, releasing ATP. In the presence of ATP, the luciferase enzyme catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP.[1] This luminescence is stable, with a half-life of over five hours, providing flexibility in measurement.[1] The amount of ATP is directly proportional to the number of viable cells in the culture.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the cytotoxicity assessment of this compound.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. All procedures should be performed under sterile conditions in a biosafety cabinet.

Materials and Reagents

-

Cell Line: MT-4 (human T-lymphocytic) cells or other appropriate HIV-1 susceptible cell line (e.g., PM1, TZM-bl).[3][8]

-

Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, G7570).[9]

-

Equipment & Consumables:

-

Humidified incubator (37°C, 5% CO2)

-

White, opaque-walled 96-well microplates (for luminescence assays).[9]

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

-

Orbital plate shaker

-

Sterile, disposable reagent reservoirs

-

Procedure

Day 1: Cell Seeding

-

Culture MT-4 cells to ensure they are in the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

-

Dilute the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate, resulting in 1 x 10^4 cells per well.

-

Include control wells:

-

Cell-free controls: 100 µL of culture medium only (to measure background luminescence).

-

Vehicle controls: Cells treated with the highest concentration of DMSO used in the serial dilutions (e.g., 0.5%).

-

-

Incubate the plate for 4-6 hours to allow cells to acclimatize.

Day 2: Compound Addition

-

Prepare serial dilutions of this compound. For example, create a 2-fold or 3-fold dilution series in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM).[9]

-

Carefully add 100 µL of each compound dilution to the appropriate wells in triplicate. The final volume in each well will be 200 µL.

-

Add 100 µL of culture medium containing the corresponding DMSO concentration to the vehicle control wells.

-

Incubate the plate for 5 days at 37°C in a 5% CO2 humidified incubator. This duration is typical for assessing antiviral activity in parallel assays.[4]

Day 7: Luminescence Measurement

-

Remove the 96-well plate from the incubator and equilibrate it to room temperature for approximately 30 minutes.[10]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (200 µL).

-

Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Measure the luminescence of each well using a plate reader.

Data Analysis

-

Subtract the average luminescence value from the cell-free control wells (background) from all other measurements.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (RLU_sample / RLU_vehicle_control) * 100 (where RLU is Relative Luminescence Units)

-

Plot the % Viability against the log concentration of this compound.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the CC50 value.[9]